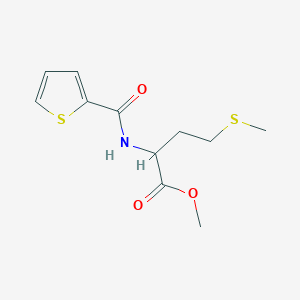
l-Methionine, N-(2-thienylcarbonyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Methionine, N-(2-thienylcarbonyl)-, methyl ester is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a derivative of L-methionine, an essential amino acid that plays a crucial role in protein synthesis and various biochemical processes in the body. In
科学的研究の応用
L-Methionine, N-(2-thienylcarbonyl)-, methyl ester has been studied for its potential therapeutic applications in various areas of research. One of the significant areas of research is cancer treatment. Several studies have investigated the anticancer activity of this compound in different cancer cell lines, including breast cancer, lung cancer, and liver cancer. For instance, Zhang et al. (2018) demonstrated that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.
Another area of research is the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease. A study by Li et al. (2019) demonstrated that this compound improved cognitive function in a mouse model of Alzheimer's disease.
作用機序
The mechanism of action of L-Methionine, N-(2-thienylcarbonyl)-, methyl ester is not fully understood, but several studies have suggested that it works through multiple pathways. One of the proposed mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells (Zhang et al., 2018).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different research studies. In a study by Li et al. (2019), this compound was found to improve cognitive function in a mouse model of Alzheimer's disease. The authors suggested that this effect was due to the inhibition of beta-amyloid plaque formation in the brain.
In another study by Zhang et al. (2018), this compound was shown to induce cell cycle arrest and apoptosis in breast cancer cells. The authors suggested that this effect was due to the inhibition of the PI3K/Akt/mTOR signaling pathway.
実験室実験の利点と制限
One of the advantages of using L-Methionine, N-(2-thienylcarbonyl)-, methyl ester in lab experiments is its potential therapeutic properties in various areas of research. This compound has been shown to have anticancer and neuroprotective effects, making it a promising candidate for drug development.
However, one of the limitations of using this compound in lab experiments is its limited availability and high cost. The synthesis method for this compound is complex and requires specialized equipment, making it challenging for researchers to obtain this compound for their experiments.
将来の方向性
There are several future directions for research on L-Methionine, N-(2-thienylcarbonyl)-, methyl ester. One area of research is the development of this compound as a potential drug candidate for cancer treatment. Further studies are needed to investigate the mechanism of action of this compound and its efficacy in different cancer cell lines.
Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Future studies are needed to investigate the neuroprotective effects of this compound and its potential as a therapeutic agent in animal models of neurodegenerative diseases.
Conclusion
This compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its anticancer and neuroprotective effects, and further research is needed to investigate its mechanism of action and potential as a drug candidate. The synthesis method for this compound is complex, and its limited availability and high cost are limitations for lab experiments. Nonetheless, this compound holds promise for future research in various areas of scientific inquiry.
合成法
The synthesis of L-Methionine, N-(2-thienylcarbonyl)-, methyl ester involves the reaction between L-methionine and 2-thiophene carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields the desired compound, which can be purified using column chromatography. This method has been described in various research studies, including a study by Zhang et al. (2018) where they synthesized this compound and evaluated its anticancer activity.
特性
分子式 |
C11H15NO3S2 |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
methyl 4-methylsulfanyl-2-(thiophene-2-carbonylamino)butanoate |
InChI |
InChI=1S/C11H15NO3S2/c1-15-11(14)8(5-7-16-2)12-10(13)9-4-3-6-17-9/h3-4,6,8H,5,7H2,1-2H3,(H,12,13) |
InChIキー |
YUOSMZKMASOXEA-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCSC)NC(=O)C1=CC=CS1 |
正規SMILES |
COC(=O)C(CCSC)NC(=O)C1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


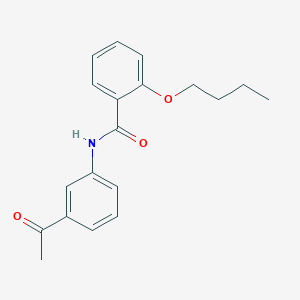
![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)
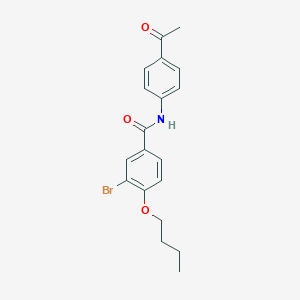
![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)
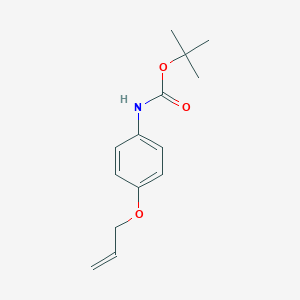
![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
![2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B250518.png)
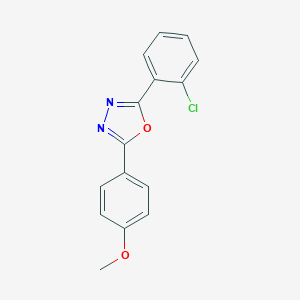
![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B250526.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
